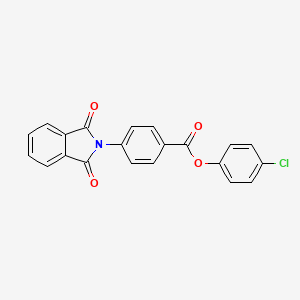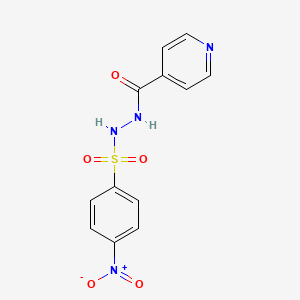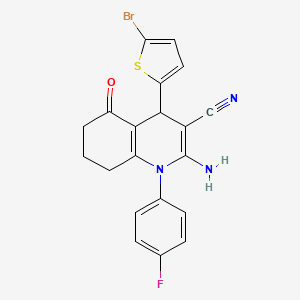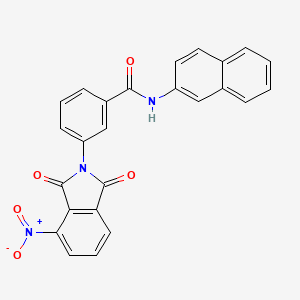![molecular formula C22H17N3O4S B11537264 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom. The structural formula is as follows:
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[5-(3-nitrophenyl)furan-2-yl]methylidene-1,3-thiazolidin-4-one
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 2,4-dimethylaniline with furfural in the presence of a thiol (such as thiourea) to form the thiazolidinone ring. The imine group is introduced by reacting the resulting thiazolidinone with an aldehyde (such as benzaldehyde). The stereochemistry (Z/E) arises from the arrangement of substituents around the double bonds.
Industrial Production::
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to the formation of various derivatives.
Reduction: Reduction of the nitro group can yield an amino compound.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas over a catalyst (e.g., palladium on carbon).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Investigations into potential drug candidates.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Anticancer Potential: Research explores its effects on cancer cells.
Dye Synthesis: The furan moiety contributes to color properties.
Photovoltaics: Thiazolidinone derivatives may find applications in solar cells.
Mechanism of Action
The exact mechanism remains an active area of study. It likely involves interactions with cellular targets, potentially affecting gene expression or enzyme activity.
Comparison with Similar Compounds
While structurally unique, “(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” shares similarities with other thiazolidinones, such as thiazolidinediones used in diabetes treatment.
Properties
Molecular Formula |
C22H17N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17N3O4S/c1-13-6-8-18(14(2)10-13)23-22-24-21(26)20(30-22)12-17-7-9-19(29-17)15-4-3-5-16(11-15)25(27)28/h3-12H,1-2H3,(H,23,24,26)/b20-12+ |
InChI Key |
HDTKCDXDKGMMLN-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11537183.png)

![4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11537186.png)
![2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11537189.png)
![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)
![2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene](/img/structure/B11537238.png)

![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)

